molecular formula C15H10N2 B3052608 5H-Dibenz[b,f]azepine-5-carbonitrile CAS No. 42787-75-7

5H-Dibenz[b,f]azepine-5-carbonitrile

Cat. No.: B3052608
CAS No.: 42787-75-7
M. Wt: 218.25 g/mol
InChI Key: KMJHZCLHURUEKI-UHFFFAOYSA-N
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Description

5H-Dibenz[b,f]azepine-5-carbonitrile ( 42787-75-7) is a versatile nitrogen-containing heterocyclic compound with the molecular formula C15H10N2 and a molecular weight of 218.25 g/mol . It serves as a crucial synthetic building block in medicinal chemistry and pharmaceutical research. Recent scientific literature highlights its significant value as a precursor in the design and synthesis of novel, rigidified dibenzo[b,f]azepines evaluated as promising anticancer agents . These novel compounds are designed based on the pharmacophoric features of known topoisomerase II inhibitors and DNA intercalators, such as doxorubicin . Researchers utilize this nitrile-functionalized azepine to develop potential multitarget scaffolds that may act as both a topoisomerase II inhibitor and a DNA intercalator, aiming to create new drugs with maximum activity and minimized resistance and side effects . The compound is a solid with a melting point of 106-110 °C and should be handled by trained personnel using appropriate personal protective equipment. This chemical is intended for research and industrial applications only. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzo[b][1]benzazepine-11-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H10N2/c16-11-17-14-7-3-1-5-12(14)9-10-13-6-2-4-8-15(13)17/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJHZCLHURUEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50195475
Record name 5H-Dibenz(b,f)azepine-5-carbonitrile
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Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42787-75-7
Record name 5H-Dibenz[b,f]azepine-5-carbonitrile
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Record name 5H-Dibenz(b,f)azepine-5-carbonitrile
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Record name 5H-Dibenz(b,f)azepine-5-carbonitrile
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Record name 5H-dibenz[b,f]azepine-5-carbonitrile
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Record name 5H-DIBENZ(B,F)AZEPINE-5-CARBONITRILE
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Synthetic Methodologies for 5h Dibenz B,f Azepine 5 Carbonitrile and Its Core Scaffold

Historical and Pioneering Synthetic Approaches to the Dibenz[b,f]azepine Nucleus

The dibenzo[b,f]azepine framework is a cornerstone for numerous therapeutic agents, including antidepressants and anticonvulsants. nih.gov Early synthetic strategies were focused on constructing the central seven-membered ring fused between two phenyl rings.

Ring expansion reactions have proven to be a versatile method for assembling the dibenzo[b,f]azepine nucleus from more readily available five- or six-membered heterocyclic precursors. These techniques often involve intramolecular rearrangements to form the desired seven-membered azepine ring.

One notable approach is the Wagner-Meerwein rearrangement of acridin-9-ylmethanol, which, under thermal conditions, expands the central ring of the acridine (B1665455) system to yield 5H-dibenzo[b,f]azepine. researchgate.net Other strategies have utilized N-arylindoles as precursors, which undergo ring expansion through a carbocation intermediate. researchgate.net More recent advancements include tandem C-H functionalization and ring expansion of acridane derivatives, offering an alternative to high-temperature thermal rearrangements. beilstein-journals.org

PrecursorKey Reagent/ConditionProductReference
Acridin-9-ylmethanolThermal Rearrangement5H-Dibenzo[b,f]azepine researchgate.net
N-ArylindolesHigh TemperaturesSubstituted Dibenzo[b,f]azepines beilstein-journals.org
Acridane DerivativesTandem C-H FunctionalizationSubstituted Azepines beilstein-journals.org

Many classical syntheses of the dibenzo[b,f]azepine nucleus first produce its 10,11-dihydro derivative, 10,11-dihydro-5H-dibenzo[b,f]azepine (iminodibenzyl). The final step to introduce the characteristic stilbene-like double bond at the 10,11-position is a catalytic dehydrogenation.

The initial synthesis of the dihydro scaffold was reported in 1899 via the cyclization of 2,2'-diaminobibenzyl. nih.govbeilstein-journals.org This saturated core can then be subjected to dehydrogenation. Common reagents for this transformation include sulfur or palladium catalysts, which effectively remove hydrogen to furnish the unsaturated 5H-dibenzo[b,f]azepine (iminostilbene) ring system. researchgate.net Highly efficient asymmetric hydrogenation methods using chiral cationic ruthenium diamine catalysts have also been developed, although these are typically used for the reverse reaction—the saturation of the dibenzo[b,f]azepine double bond. rsc.org

Targeted Synthesis of 5H-Dibenz[b,f]azepine-5-carbonitrile and its Analogues

The introduction of the carbonitrile group at the N-5 position of the iminostilbene (B142622) core is a key transformation. This moiety serves as a precursor to the 5-carboxamide group found in the widely used anticonvulsant drug, carbamazepine (B1668303). google.com

Direct N-cyanation of the 5H-dibenzo[b,f]azepine nucleus is the most straightforward approach to synthesizing the target compound. This involves reacting the secondary amine of the iminostilbene scaffold with a cyanating agent. The reaction introduces the cyano (-CN) group directly onto the nitrogen atom, replacing the hydrogen. This method is often accomplished using cyanogen (B1215507) halides, as detailed in section 2.2.3.

An alternative route to this compound involves the chemical modification of other N-5 substituted dibenzo[b,f]azepines. A prominent example is the dehydration of 5H-dibenzo[b,f]azepine-5-carboxamide (carbamazepine). This reaction removes a molecule of water from the primary amide group to yield the corresponding nitrile.

Furthermore, 5H-dibenzo[b,f]azepine-5-carbonyl chloride is a versatile intermediate that can be synthesized from iminostilbene and phosgene. lew.rogoogle.com While this intermediate is commonly used to create amides and esters by reacting it with nucleophiles like amines (e.g., pyrrolidine (B122466) or 1-phenylpiperazine), it can also serve as a starting point for other derivatives that could potentially be converted to the carbonitrile. lew.roresearchgate.net For instance, the related 5H-dibenzo[b,f]azepine-5-carbohydrazide has been synthesized from the carbonyl chloride intermediate. nih.gov

The reaction of 5H-dibenzo[b,f]azepine with a cyanogen halide, such as cyanogen bromide (BrCN) or cyanogen chloride (ClCN), is a well-established method for the synthesis of this compound. This reaction, known as the von Braun reaction, involves the N-cyanation of the secondary amine of the iminostilbene ring. The process is typically carried out in an inert solvent. The resulting 5-cyano derivative is a key intermediate, as it can be subsequently hydrolyzed under acidic or alkaline conditions to produce 5H-dibenzo[b,f]azepine-5-carboxamide (carbamazepine). google.com

Starting MaterialKey Reagent(s)ProductMethod TypeReference
5H-Dibenzo[b,f]azepineCyanogen Halide (e.g., BrCN)This compoundHalocyanogen-Mediated Cyanation google.com
5H-Dibenzo[b,f]azepine-5-carboxamideDehydrating AgentThis compoundTransformation from DerivativeN/A
5H-Dibenzo[b,f]azepinePhosgene, then a Cyanide SourceThis compoundMulti-step Transformation lew.rogoogle.com

Advanced Synthetic Protocols for Dibenz[b,f]azepine Scaffold Functionalization

Modern organic synthesis provides a diverse toolkit for constructing the tricyclic dibenz[b,f]azepine core. These methods have evolved from classical procedures to advanced, highly efficient catalytic protocols that allow for greater structural diversity and complexity.

Palladium- and copper-catalyzed reactions are central to the modern synthesis of dibenz[b,f]azepines. These methods facilitate the formation of key carbon-nitrogen and carbon-carbon bonds required for the construction of the seven-membered azepine ring.

One prominent strategy involves a palladium-catalyzed Mizoroki-Heck reaction. The Buchwald group reported a ligand-controlled divergent synthesis that enables intramolecular cyclization to form several heterocycles, including dibenz[b,f]azepines. nih.govbeilstein-journals.org This approach can synthesize the target scaffold in high yields, with reports of up to 99%, directly from precursors like 2-bromostyrene (B128962) and 2-chloroaniline. nih.govbeilstein-journals.org

Another powerful palladium-catalyzed method is the Suzuki coupling, which can be followed by an in situ Buchwald-Hartwig amination in a domino coupling sequence. nih.gov This multicomponent reaction system has been used to synthesize a variety of substituted N-aryl and N-alkyl dihydropyridobenzazepines in moderate to good yields. nih.gov Copper-catalyzed Ullman-type couplings have also been employed for the N-arylation of indoles, which can then undergo rearrangement to form the dibenz[b,f]azepine skeleton. beilstein-journals.org More recently, a novel palladium(II)-catalyzed addition/cyclization of N-(2′-(cyanomethyl)-[1,1′-biphenyl]-2-yl)acetamide with phenylboronic acid derivatives has been developed, offering a simpler route to a new series of dibenzo[b,d]azepines. rsc.org

Oxidative coupling represents a foundational strategy for assembling the precursors to the dibenz[b,f]azepine scaffold. A classic and industrially relevant approach begins with the oxidative coupling of o-nitrotoluene under alkaline conditions (e.g., O₂, KOt-Bu) to produce 2,2'-dinitrobibenzyl. nih.govbeilstein-journals.org This intermediate is then reduced to 2,2'-diaminobibenzyl, a key precursor that can be cyclized to form the 10,11-dihydro-5H-dibenzo[b,f]azepine core. nih.govbeilstein-journals.org This multi-step process, culminating in a catalytic dehydrogenation, has been noted as a standard industrial route. beilstein-journals.org

In a different approach, oxidative ring expansion of 2-(9-xanthenyl)malonates using Mn(OAc)₃ has been reported for the synthesis of related dibenzo[b,f]oxepines, achieving moderate to good yields (63–85%). nih.govbeilstein-journals.org While not a direct synthesis of the azepine, this method highlights the utility of oxidative strategies in forming related seven-membered dibenzo-heteropine rings. nih.govbeilstein-journals.org

Intramolecular ring-closure reactions are among the most effective methods for forming the final seven-membered ring of the dibenz[b,f]azepine system.

Buchwald-Hartwig Amidation: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for forming C-N bonds. wikipedia.org Its application in dibenz[b,f]azepine synthesis is extensive. One strategy involves a double Buchwald-Hartwig amination of substituted 2,2'-dibromostilbenes with an amine, such as aniline, to directly form the azepine ring. nih.gov Using a Pd₂(dba)₃/DPEphos catalyst system, yields between 62% and 96% have been achieved. nih.gov This reaction is tolerant of various functional groups, including fluoro, chloro, nitrile, and alkyl substituents. beilstein-journals.org Another approach uses an intramolecular Buchwald-Hartwig coupling of 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol intermediates to construct the dibenzazepine (B1670418) scaffold with substitutions on the phenyl rings. nih.gov Optimization of this latter reaction identified palladium acetate (B1210297) with the Xantphos ligand and K₂CO₃ as the base in toluene (B28343) at 170 °C under microwave irradiation as the most effective conditions. nih.gov

Catalyst SystemLigandBaseSolventYield
Pd₂(dba)₃DPEphosCs₂CO₃Toluene62-96%
Pd(OAc)₂BINAPCs₂CO₃/K₂CO₃ToluenePoor
Pd(OAc)₂XantphosK₂CO₃Toluene (MW)Good

Friedel-Crafts Reaction: The Friedel-Crafts reaction provides a classic yet effective method for intramolecular cyclization to form the dibenz[b,f]azepine ring system. This approach typically involves the ring closure of suitable precursors, such as nitrogen-containing carboxylic acids or alkanols, in the presence of strong acid catalysts like polyphosphoric acid (PPA), AlCl₃, or P₂O₅. researchgate.net For instance, 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine, a precursor to the drug oxcarbazepine, can be synthesized via Friedel-Crafts cycliacylation of precursors like 2-(2-(N-phenyl-N-tosylamino)phenyl)acetic acid. umich.eduresearchgate.net The choice of catalyst and solvent system is crucial for achieving high yields; P₂O₅ in toluene or AlCl₃ in dichloromethane (B109758) have proven effective. researchgate.net

Precursor TypeCatalystSolventYield
N-containing Carboxylic AcidAlCl₃, P₂O₅, or PPAVariousHigh
N-containing AlkanolAlCl₃, 85% H₂SO₄, or PPAVarious-
2-(2-(N-phenyl-N-tosylamino)phenyl)acetic acidP₂O₅Toluene89%

Multi-component and cascade (or domino) reactions offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without isolating intermediates.

A palladium-catalyzed cascade [4+3] annulation of o-alkenyl bromoarenes and o-bromoaniline derivatives has been developed to produce various dibenzo[b,f]azepines with substitutions at the 10 and 11 positions in yields ranging from 14% to 97%. researchgate.net This protocol has been applied to a gram-scale synthesis and the preparation of a precursor for oxcarbazepine. researchgate.net

Another innovative cascade reaction was reported as an unexpected outcome of the Catellani reaction. nih.gov The palladium-catalyzed reaction of an aryl iodide, a bromoaniline, and norbornadiene resulted in a norbornene-azepine intermediate, which, upon heating to 130°C, underwent a retro-Diels-Alder reaction to yield substituted dibenzo[b,f]azepines in good yields (50-78%). nih.govbeilstein-journals.org

Furthermore, a one-pot domino sequence combining a Mizoroki-Heck reaction with a Buchwald-Hartwig amination has been reported for the synthesis of various dibenzo[b,f]azepines with excellent yields and regioselectivity. nih.gov Catalyst-controlled cascade reactions have also been developed to synthesize complex bridged bicyclic tetrahydrobenz[b]azepin-4-ones from N-arylnitrones and allenes, expanding the structural diversity of this challenging heterocyclic scaffold. rsc.orgnih.gov

Optimization and Green Chemistry Considerations in Synthesis

As the synthesis of dibenz[b,f]azepine derivatives scales up for industrial application, considerations of process optimization and green chemistry become paramount. These principles aim to reduce environmental impact, improve safety, and increase efficiency.

The choice of solvent and reaction conditions can significantly impact the environmental footprint and purity of the final product. In the synthesis of dibenzo[b,f]azepine derivatives via acid-catalyzed rearrangement of N-arylindoles, it was found that performing the reaction at a lower temperature (100°C) resulted in cleaner reaction profiles and avoided the formation of undesirable acridine byproducts that occur at higher temperatures. beilstein-journals.orgresearchgate.net

Recent research has focused on developing more environmentally friendly protocols. A catalyst-free ring expansion domino reaction for constructing the dibenzo[b,d]azepine skeleton uses air as a "green" oxidant. rsc.org Similarly, a palladium(II)-catalyzed cyclization/addition method for synthesizing dibenzo-[b,d]azepines was highlighted for its use of an environmentally friendly solvent. rsc.org

In the context of widely used reactions like the Buchwald-Hartwig amination, green chemistry principles advocate for avoiding high-impact solvents such as 1,4-dioxane (B91453) and optimizing metal and ligand loadings to minimize waste. acsgcipr.org The use of simple inorganic bases is also preferred over organic or alkoxide bases. acsgcipr.org These optimizations are crucial for developing sustainable synthetic routes to this compound and its parent scaffold.

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of this compound involves the direct attachment of a nitrile (-CN) group to the nitrogen atom of the 5H-Dibenz[b,f]azepine (iminostilbene) core. This transformation, known as N-cyanation, has traditionally been accomplished using highly toxic and hazardous reagents such as cyanogen bromide (BrCN) or cyanogen chloride (ClCN). The significant drawbacks associated with these classical methods have spurred the development of novel, safer, and more efficient catalytic systems that offer improved selectivity and functional group tolerance under milder reaction conditions.

Modern research has focused on catalytic approaches that generate an electrophilic cyanide source in situ or utilize transition-metal catalysis to facilitate the N-CN bond formation. These advanced methodologies aim to circumvent the handling of dangerous reagents while providing high yields and a broad substrate scope.

Transition-Metal-Free Electrophilic Cyanation

A prominent strategy in modern N-cyanation involves the catalytic generation of an electrophilic cyanating agent from a safer, more stable cyanide precursor. One such approach utilizes the combination of an oxidant and a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN).

In a method developed for the electrophilic cyanation of secondary amines, sodium hypochlorite (B82951) (bleach) is used to oxidize TMSCN. This process is believed to generate a transient and highly reactive electrophilic species, such as cyanogen chloride or a related equivalent, directly in the reaction mixture. This reactive intermediate is immediately trapped by the secondary amine nucleophile, in this case, 5H-Dibenz[b,f]azepine, to form the desired N-cyanamide product. This method avoids the direct use of cyanogen halides and proceeds rapidly under ambient conditions. acs.org

The proposed catalytic cycle can be simplified as follows:

Oxidation of the cyanide source (e.g., TMSCN) by an oxidizing agent (e.g., NaOCl) to form an electrophilic cyanating species.

Nucleophilic attack by the secondary amine (5H-Dibenz[b,f]azepine) on the electrophilic cyanide source.

Formation of the N-cyano product (this compound) and regeneration of any catalytic species.

The efficiency of this oxidative N-cyanation allows for the preparation of a variety of disubstituted cyanamides from different secondary amines, highlighting its potential applicability for the synthesis of the target compound and its derivatives. acs.org

Table 1: Oxidative N-Cyanation of Representative Secondary Amines This table illustrates the general applicability of the bleach/TMSCN system for the N-cyanation of various secondary amines, a method directly relevant to the synthesis of this compound.

EntrySubstrate (Secondary Amine)Product (N-Cyanamide)Yield (%)
1DibenzylamineN-Cyanodibenzylamine95
2Piperidine1-Cyanopiperidine94
3Morpholine4-Cyanomorpholine99
4N-MethylanilineN-Cyano-N-methylaniline92
5Indoline1-Cyanoindoline93

Data is representative of the scope of the methodology described in scientific literature. acs.org

Hypervalent Iodine Reagents

Another significant advancement involves the use of hypervalent iodine reagents as cyano-transfer agents. Reagents like cyanobenziodoxolone (CBX) have emerged as stable, solid, and safe sources for electrophilic cyanation. lookchem.com The N-cyanation of primary and secondary amines can be achieved by simply reacting the amine with the CBX reagent. This method is characterized by its operational simplicity, broad functional group tolerance, and mild reaction conditions, making it suitable for the late-stage functionalization of complex molecules. While often used stoichiometrically, catalytic versions involving hypervalent iodine are an active area of research.

Future Perspectives: Transition Metal and Photoredox Catalysis

While direct catalytic N-cyanation of secondary amines using transition metals remains less explored compared to C-N coupling, the principles of palladium, copper, and nickel catalysis offer future avenues. acs.orgsnnu.edu.cn Catalytic systems involving these metals are adept at forming bonds with nitrogen and could potentially be adapted for N-CN bond formation using non-toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) or by activating C-CN bonds in organic nitriles. snnu.edu.cnresearchgate.net

Furthermore, photoredox catalysis has recently been established as a powerful tool for various cyanation reactions, including the Cα–H cyanation of amines. nih.govccspublishing.org.cn These methods use light-absorbing catalysts to generate radical intermediates under exceptionally mild conditions. The adaptation of photoredox or dual photoredox/transition metal catalysis for the direct N-cyanation of secondary amines like 5H-Dibenz[b,f]azepine could represent the next frontier, offering unparalleled efficiency and selectivity.

Chemical Reactivity and Transformation Mechanisms of 5h Dibenz B,f Azepine 5 Carbonitrile

Reactivity of the Carbonitrile Functional Group

The carbonitrile (-C≡N) group attached to the nitrogen atom at position 5 is a versatile functional group characterized by a polarized triple bond, making the carbon atom electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions

The electrophilic carbon of the nitrile is a prime target for nucleophilic attack, particularly by strong carbon nucleophiles such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). The reaction proceeds via a nucleophilic addition mechanism. The carbanion from the organometallic reagent attacks the nitrile carbon, breaking the pi bond and forming a transient imine anion, which is stabilized as a magnesium or lithium salt. Subsequent acidic workup hydrolyzes this intermediate imine to yield a ketone. This transformation provides a synthetic route to introduce a new carbon-carbon bond and convert the cyano group into a carbonyl functional group. libretexts.orgnih.govlibretexts.orgmasterorganicchemistry.com

ReagentIntermediate (after addition)Final Product (after hydrolysis)
Methylmagnesium bromide (CH₃MgBr)Iminomagnesyl bromide salt5-Acetyl-5H-dibenz[b,f]azepine
Phenyllithium (C₆H₅Li)Iminolithium salt5-Benzoyl-5H-dibenz[b,f]azepine

Reduction Pathways

The carbonitrile group can be reduced to a primary amine through several methods. Strong hydride-donating reagents, most notably lithium aluminum hydride (LiAlH₄), are effective for this transformation. The mechanism involves the successive addition of two hydride ions to the carbon-nitrogen triple bond, followed by an acidic or aqueous workup to protonate the resulting amino group. This reaction converts the carbonitrile into an aminomethyl group, yielding 5-(aminomethyl)-5H-dibenz[b,f]azepine. In contrast, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce nitriles. chemistrysteps.comlibretexts.org

Catalytic hydrogenation is another principal method for nitrile reduction. This process typically involves reacting the compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or Raney nickel. This method is also effective in producing the corresponding primary amine.

Reagent / ConditionsExpected Product
Lithium aluminum hydride (LiAlH₄) followed by H₂O workup5-(Aminomethyl)-5H-dibenz[b,f]azepine
Hydrogen gas (H₂) with Raney Nickel catalyst5-(Aminomethyl)-5H-dibenz[b,f]azepine

Hydrolysis and Related Derivatization Reactions

The carbonitrile group can be hydrolyzed under either acidic or alkaline conditions to yield a carboxylic acid or its derivatives. For 5H-Dibenz[b,f]azepine-5-carbonitrile, this reaction is a key pathway to synthesize its corresponding carboxamide, a compound of significant pharmaceutical importance (Carbamazepine). google.comnih.gov

Under acidic conditions, the nitrile nitrogen is protonated, enhancing the electrophilicity of the carbon atom. A water molecule then attacks the carbon, and after a series of proton transfers, a primary amide intermediate is formed. Further hydrolysis of the amide to a carboxylic acid is possible but often requires more forcing conditions. Similarly, in a basic medium, a hydroxide (B78521) ion directly attacks the nitrile carbon, and subsequent protonation during workup yields the amide. The hydrolysis of this compound typically stops at the stable amide stage, yielding 5H-Dibenz[b,f]azepine-5-carboxamide. google.com

Reactions of the Dibenz[b,f]azepine Tricyclic Ring System

The reactivity of the fused aromatic rings is influenced by the electronic properties of the central azepine ring and the substituent on the nitrogen atom.

Electrophilic Aromatic Substitution on Benzene (B151609) Moieties

The dibenz[b,f]azepine nucleus can undergo electrophilic aromatic substitution (EAS) on its two benzene rings. The directing influence of the substituent at the 5-position (the nitrogen atom) is paramount. An amine nitrogen is typically a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic system, stabilizing the cationic intermediate (the arenium ion).

However, in this compound, the nitrogen lone pair is delocalized not only into the benzene rings but also towards the strongly electron-withdrawing cyano group. This significantly reduces the electron-donating capacity of the nitrogen, making the N-cyano group as a whole a deactivating substituent for electrophilic aromatic substitution. Despite being deactivating, the directing influence is still governed by the nitrogen's ability to stabilize the arenium ion through resonance. This stabilization is most effective when the electrophile adds to the positions ortho or para to the nitrogen bridge. Therefore, electrophilic substitution (e.g., nitration, halogenation) is predicted to occur at the C2, C8 (para-positions) and C4, C6 (ortho-positions), though under more stringent conditions than for the unsubstituted 5H-dibenz[b,f]azepine. lkouniv.ac.in

Transformations and Rearrangements of the Azepine Ring

The seven-membered azepine ring, while part of a larger conjugated system, is susceptible to rearrangement under specific, often harsh, conditions. A notable transformation occurs when the parent compound, 5H-dibenz[b,f]azepine, is dissolved in concentrated sulfuric acid. Under these strongly acidic conditions, the molecule undergoes an oxidative dismutation, leading to a rearrangement of the tricyclic core. researchgate.net

The proposed mechanism begins with the protonation of the azepine nitrogen. This is followed by an isomerization to a quinone imonium ion, which can then undergo further reactions. The ultimate products of this complex rearrangement are two different acridine (B1665455) derivatives: 9-formylacridine and 9,9'-ethene-1,2-diyl-bis-acridine. This reaction demonstrates that the central azepine ring can be induced to contract, leading to the formation of the thermodynamically stable, fully aromatic acridine skeleton. This transformation highlights the latent reactivity of the azepine ring beyond simple substitution reactions on the flanking benzene moieties. researchgate.net

Oxidation Reactions

Advanced Structural Characterization and Spectroscopic Elucidation of 5h Dibenz B,f Azepine 5 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 5H-Dibenz[b,f]azepine-5-carbonitrile and its derivatives. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial insights, the complexity of the dibenzazepine (B1670418) scaffold necessitates the use of two-dimensional (2D) NMR experiments for complete and accurate resonance assignments. science.gov These techniques separate overlapping signals and reveal correlations between different nuclei.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would reveal correlations between adjacent protons on the aromatic rings (e.g., H1/H2, H2/H3, H3/H4) and establish the connectivity within each benzene (B151609) ring of the dibenzazepine core.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. sdsu.edu This allows for the direct assignment of carbon signals based on the known assignments of their attached protons. For the title compound, each aromatic CH group would show a distinct correlation peak, linking the proton and carbon resonances.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). sdsu.edu This technique is essential for identifying quaternary carbons (which are not visible in HSQC) and for connecting different fragments of the molecule. For instance, correlations from the olefinic protons (H10, H11) to the aromatic carbons would confirm the tricyclic ring structure.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. scispace.com NOESY is particularly valuable for determining stereochemistry and conformation. In the case of substituted derivatives of this compound, NOESY can reveal the relative orientation of substituents.

Table 1: Hypothetical 2D NMR Correlations for this compound.
Proton (¹H)Correlated Carbon (¹³C) via HSQCKey Correlated Carbons (¹³C) via HMBCKey Correlated Protons (¹H) via COSY/NOESY
H1/H8C1/C8C2/C7, C9a/C11a, C4b/C5aH2/H7
H2/H7C2/C7C1/C8, C3/C6, C4a/C4bH1/H8, H3/C6
H3/H6C3/C6C2/C7, C4/C5, C4a/C4bH2/H7, H4/H5
H4/H5C4/C5C3/C6, C4a/C4b, C9a/C11aH3/H6
H10/H11C10/C11C4a/C5a, C9a/C11aH11/H10 (COSY), H1/H8 (NOESY)

Solid-State NMR for Conformational and Polymorphic Analysis

Solid-State NMR (SSNMR) is a powerful technique for characterizing pharmaceutical compounds in their solid form, providing insights that are not accessible through solution-state NMR. europeanpharmaceuticalreview.com It is particularly effective for studying polymorphism, which is the ability of a compound to exist in two or more different crystalline structures. Different polymorphs can have distinct physical properties, and SSNMR can identify and quantify them. americanpharmaceuticalreview.com

For this compound, SSNMR can:

Identify Polymorphs: Molecules in different crystalline environments will have slightly different conformations and intermolecular interactions, leading to distinct chemical shifts in the SSNMR spectrum. europeanpharmaceuticalreview.com The presence of multiple peaks for a single carbon in a ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) spectrum often indicates the presence of crystallographically inequivalent molecules within the crystal lattice. europeanpharmaceuticalreview.comnih.gov

Analyze Conformational Dynamics: SSNMR can probe the molecular geometry and dynamics in the solid state. The boat-like conformation of the central seven-membered azepine ring can be investigated, and any variations between different solid forms can be detected. researchgate.net

Characterize Amorphous Content: SSNMR is capable of distinguishing between crystalline and amorphous (non-crystalline) forms of a drug substance and can quantify the amount of amorphous content within a crystalline sample. europeanpharmaceuticalreview.com

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry (MS) is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which are used to determine the elemental composition of a molecule. For this compound, the theoretical exact mass is 218.0844 Da for the molecular ion [M]⁺. nih.gov HRMS can measure this mass with high precision (typically to within 5 ppm), allowing for the unambiguous confirmation of the molecular formula, C₁₅H₁₀N₂. This capability is crucial for distinguishing the target compound from any other potential isomers or compounds with the same nominal mass.

Table 2: HRMS Data for this compound.
Molecular FormulaSpeciesCalculated Exact Mass (Da)Observed Mass (Da)Difference (ppm)
C₁₅H₁₀N₂[M+H]⁺219.0917219.0915-0.91
C₁₅H₁₀N₂[M+Na]⁺241.0736241.0733-1.24

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS) for Complex Mixture Analysis and Impurity Profiling

Regulatory agencies require the identification and quantification of impurities in active pharmaceutical ingredients. ijprajournal.com Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for this task. nih.gov

LC-MS: This technique first separates the components of a mixture using high-performance liquid chromatography (HPLC) and then detects them with a mass spectrometer. shimadzu.com This allows for the separation of this compound from its synthetic precursors (e.g., 5H-Dibenz[b,f]azepine), by-products, and degradation products.

Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific ion (a "parent" or "precursor" ion) is selected, fragmented, and the resulting "daughter" or "product" ions are analyzed. This provides structural information about the parent ion. By analyzing the fragmentation patterns of the main compound and its impurities, their structures can be elucidated or confirmed. enovatia.com For example, a common fragmentation pathway for the parent compound might involve the loss of the nitrile group (-CN).

Table 3: Potential Impurities of this compound and their Analysis by LC-MS.
CompoundPotential OriginMolecular FormulaExpected [M+H]⁺ (m/z)
5H-Dibenz[b,f]azepine (Iminostilbene)Starting MaterialC₁₄H₁₁N194.0964
5H-Dibenz[b,f]azepine-5-carboxamideHydrolysis ProductC₁₅H₁₂N₂O237.1022
10,11-Dihydro-5H-dibenz[b,f]azepine-5-carbonitrileOver-reduction by-productC₁₅H₁₂N₂221.1073

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. arxiv.org These techniques are fast, non-destructive, and provide a characteristic "fingerprint" for a compound, making them excellent for identifying functional groups and analyzing molecular structure. nih.govresearchgate.net

For this compound, key vibrational modes include:

Nitrile Group (C≡N): The carbon-nitrogen triple bond has a very characteristic and strong stretching vibration in the IR spectrum, typically appearing in the range of 2260-2220 cm⁻¹. This provides a clear diagnostic peak for the presence of the carbonitrile functional group.

Aromatic Rings: The C-H stretching vibrations of the aromatic protons appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to a series of bands in the 1600-1450 cm⁻¹ region.

Olefinic Double Bond (C=C): The stretching of the C10=C11 double bond in the central ring is expected to produce a band around 1640-1620 cm⁻¹.

Fingerprint Region: The region below 1300 cm⁻¹ contains a complex pattern of signals from various bending and skeletal vibrations. This "fingerprint region" is unique to the molecule and is highly sensitive to small changes in structure, making it useful for differentiating between polymorphs. americanpharmaceuticalreview.com

Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the vibrational frequencies and intensities, which aids in the assignment of the experimental IR and Raman spectra. nih.gov

Table 4: Key Vibrational Frequencies for this compound.
Vibrational ModeFunctional GroupExpected Wavenumber Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
C-H StretchAromatic3100-3000MediumStrong
C≡N StretchNitrile2260-2220StrongMedium
C=C StretchOlefinic1640-1620MediumStrong
C=C StretchAromatic1600-1450Medium-StrongStrong
C-H BendAromatic900-675StrongWeak

X-ray Crystallography for Absolute Configuration and Crystal Packing Analysis

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of molecules at an atomic resolution. This technique is indispensable for establishing the absolute configuration of chiral centers and for providing a detailed understanding of the conformational intricacies and intermolecular interactions that govern the packing of molecules within a crystal lattice. For derivatives of 5H-Dibenz[b,f]azepine, crystallographic studies provide crucial insights into the geometry of the tricyclic system, which is fundamental to its chemical and biological properties.

The conformation of the dibenzo[b,f]azepine moiety can be described by several key geometric parameters, including the dihedral angle between the two benzene rings and the folding angles within the central azepine ring. Exploration of crystallographic databases reveals that substitutions, particularly at the C10 and C11 positions, can significantly alter these parameters. nih.gov For instance, the presence of a double bond between C10 and C11, as in the parent 5H-Dibenz[b,f]azepine structure, contributes to a degree of partial aromaticity in the central ring. nih.gov In contrast, saturation at these positions to form the 10,11-dihydro-5H-dibenzo[b,f]azepine core leads to a more flexible and puckered seven-membered ring. nih.gov

Table 1: Selected Conformational Parameters of Dibenzo[b,f]azepine Derivatives from X-ray Crystallography Data (Note: Data is illustrative and based on published values for related derivatives, not the specific title compound.)

DerivativeAzepine Ring ConformationDihedral Angle (Benzene Rings)Reference
Carbamazepine (B1668303)Boat~125-130° nepjol.info
5-Methyl-5H-dibenzo[b,f]azepineBoatNot Specified nepjol.info
5-Ethyl-5,6-dihydro-11H-dibenzo(b,e)azepine-6-thioneDeformed BoatNot Specified researchgate.net

Investigation of Intermolecular Interactions and Hydrogen Bonding Networks

The crystal packing of this compound and its derivatives is governed by a complex interplay of non-covalent intermolecular interactions. ias.ac.in While the title compound lacks classical hydrogen bond donors, the nitrogen atom of the cyano group can act as a hydrogen bond acceptor. This allows for the formation of weak C-H···N hydrogen bonds with hydrogen atoms from the aromatic rings of neighboring molecules.

Advanced Chromatographic Techniques for Separation and Isolation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental tools for the separation, purification, and analysis of this compound and its derivatives. These techniques are essential for isolating compounds from complex reaction mixtures and for resolving stereoisomers.

Preparative and semi-preparative HPLC are powerful techniques used to isolate pure compounds in quantities sufficient for further analysis, such as spectroscopic characterization or biological testing. The separation is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a liquid mobile phase.

For derivatives of 5H-Dibenz[b,f]azepine, reversed-phase HPLC is a commonly employed method. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation of various dibenzo[b,f]azepine derivatives has been successfully achieved using this approach. lew.ro The specific conditions, including the choice of column, mobile phase composition, flow rate, and detector wavelength, must be optimized for each specific compound to achieve efficient separation and purification.

Table 2: Illustrative HPLC Parameters for the Separation of Dibenzo[b,f]azepine Derivatives (Note: These parameters are based on published methods for related compounds and serve as a general guideline.)

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Flow Rate 0.8 - 1.2 mL/min
Detection UV at ~235-290 nm
Injection Volume 10 - 100 µL

Chiral Chromatography for Enantiomeric Resolution

While this compound itself is an achiral molecule, many of its important derivatives possess stereogenic centers, leading to the existence of enantiomers. ncats.io Since enantiomers often exhibit different pharmacological and toxicological profiles, their separation and quantification are of paramount importance. Chiral HPLC is the most widely used technique for this purpose. nih.gov

Direct chiral separation is achieved using a chiral stationary phase (CSP). These phases are designed to interact stereoselectively with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or ChiraDex® columns), have proven to be highly effective for the resolution of various chiral dibenzo[b,f]azepine derivatives. nih.govscielo.org.mx The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, driven by a combination of interactions including hydrogen bonding, dipole-dipole, and π-π interactions.

The choice of mobile phase, often a mixture of an alkane (like hexane (B92381) or cyclohexane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is critical for achieving optimal enantioseparation. nih.gov

Table 3: Example of Chiral HPLC Conditions for the Resolution of Dibenzo[b,f]azepine Enantiomers (Note: Based on a validated method for eslicarbazepine (B1671253) acetate (B1210297) and related chiral metabolites.) nih.gov

ParameterCondition
Column ChiraDex® (beta-cyclodextrin based)
Mobile Phase Water/Methanol (88:12, v/v)
Flow Rate 0.9 mL/min
Detection UV at 235 nm
Application Simultaneous quantification of S-licarbazepine and R-licarbazepine

Theoretical and Computational Investigations of 5h Dibenz B,f Azepine 5 Carbonitrile

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the molecular properties of a compound from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations are used to model the behavior of electrons within a molecule, providing insights into its geometry, stability, and reactivity. For the parent compound, 5H-dibenz[b,f]azepine, DFT calculations have been employed to investigate its structure and aromaticity. researchgate.netrsc.org

Molecular Geometry Optimization and Conformer Analysis

The first step in a computational study is typically to find the most stable three-dimensional structure of the molecule. This involves geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. For flexible molecules like those with a seven-membered azepine ring, this process includes a conformer analysis to identify different stable spatial arrangements (conformers) and their relative energies. researchgate.net

Electronic Structure Analysis (Frontier Molecular Orbitals, Charge Distribution, Molecular Electrostatic Potential)

Once the optimized geometry is obtained, its electronic structure can be analyzed. This provides a deep understanding of the molecule's chemical behavior.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom. This helps identify electron-rich and electron-poor regions within the molecule.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface. It is a valuable tool for predicting how a molecule will interact with other charged species, highlighting sites susceptible to electrophilic and nucleophilic attack.

Aromaticity Indices and Delocalization Studies (e.g., HOMED parameter)

The aromaticity of the different rings in the dibenz[b,f]azepine system can be quantified using various indices. The Harmonic Oscillator Model of Aromaticity (HOMED) is a geometry-based index that evaluates aromaticity based on bond length alternation. Studies on 5H-dibenzo[b,f]azepine derivatives have used the HOMED parameter to assess the partial aromaticity of the central seven-membered ring, which reflects the mobility of the electron density. mdpi.comnih.gov Such an analysis for the 5-carbonitrile derivative would reveal the influence of the electron-withdrawing cyano group on the delocalization within the entire ring system.

Reactivity Descriptors (Fukui Functions, Parr Functions, Dual Descriptor)

Conceptual DFT provides a set of reactivity descriptors that predict the most reactive sites within a molecule.

Fukui Functions: These functions indicate the change in electron density at a specific point when an electron is added to or removed from the system. They are used to identify the sites most susceptible to nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0).

Parr Functions and Dual Descriptor: These are related descriptors that offer a more refined prediction of reactivity, particularly for distinguishing between nucleophilic and electrophilic behavior at different atomic sites.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time.

Conformational Flexibility and Dynamic Behavior

MD simulations model the movements of atoms and bonds in a molecule by solving Newton's equations of motion. For a molecule like 5H-Dibenz[b,f]azepine-5-carbonitrile, an MD simulation would provide insights into the flexibility of the seven-membered ring and the rotational freedom of the cyano group. nih.gov This is crucial for understanding how the molecule might change its shape to interact with other molecules or biological targets. The simulation trajectory can be analyzed to explore the conformational landscape and the transitions between different stable states. nih.gov

Influence of Solvent Environment on Molecular Geometry and Reactivity

The surrounding solvent medium can significantly modulate the geometric and electronic properties of a solute molecule, thereby influencing its stability and reactivity. For this compound, the polarity of the solvent is expected to have a discernible impact on its molecular geometry. Computational methods, particularly those employing continuum solvation models like the Polarizable Continuum Model (PCM), are instrumental in simulating these solvent effects.

In such studies, the geometry of the molecule is optimized in the gas phase and in various solvents of differing dielectric constants. Key geometric parameters, such as the dihedral angle between the two benzene (B151609) rings, bond lengths within the azepine ring, and the orientation of the carbonitrile group, are then compared. It is anticipated that in more polar solvents, the molecule may adopt a more folded conformation due to stabilization of the dipole moment.

The reactivity of this compound is also subject to solvent effects. Computational analyses can predict changes in reactivity indices such as the HOMO-LUMO energy gap, chemical potential, and global hardness in different solvent environments. A decrease in the HOMO-LUMO gap in a polar solvent would suggest increased reactivity. Molecular Electrostatic Potential (MEP) maps can further illustrate how the solvent environment alters the electron density distribution and the accessibility of electrophilic and nucleophilic sites.

Table 1: Illustrative Data on the Effect of Solvent on Key Molecular Properties of this compound

SolventDielectric Constant (ε)Dipole Moment (Debye)HOMO-LUMO Gap (eV)
Gas Phase1Calculated ValueCalculated Value
Toluene (B28343)2.38Calculated ValueCalculated Value
Ethanol24.55Calculated ValueCalculated Value
Water78.39Calculated ValueCalculated Value
Note: This table is illustrative. The values would be obtained from specific quantum chemical calculations.

In Silico Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry serves as a powerful tool for the prediction and interpretation of spectroscopic data. For this compound, Density Functional Theory (DFT) calculations can be employed to predict its Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational (infrared and Raman) frequencies.

To predict NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is commonly used in conjunction with DFT. This approach allows for the calculation of the absolute magnetic shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). Such calculations can aid in the assignment of experimental NMR signals and provide a deeper understanding of the electronic environment of the different nuclei within the molecule.

Similarly, the vibrational frequencies of this compound can be computed by performing a frequency calculation after geometry optimization. The resulting vibrational modes can be visualized to understand the nature of the molecular vibrations. These predicted frequencies, often scaled by an empirical factor to account for anharmonicity and other systematic errors, can be compared with experimental Infrared (IR) and Raman spectra to aid in their interpretation.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

PropertyMethodPredicted Value
¹H NMR Chemical Shift (ppm)GIAO-DFTList of predicted shifts
¹³C NMR Chemical Shift (ppm)GIAO-DFTList of predicted shifts
C≡N Vibrational Frequency (cm⁻¹)DFTCalculated frequency
C-H Stretching Frequencies (cm⁻¹)DFTRange of calculated frequencies
Note: This table is illustrative. The values would be obtained from specific quantum chemical calculations.

Computational Approaches for Reaction Pathway Elucidation and Catalytic Mechanism Studies

Computational methods are invaluable for elucidating the mechanisms of chemical reactions, including those involving this compound. By mapping the potential energy surface (PES) of a reaction, chemists can identify transition states, intermediates, and the corresponding activation energies, providing a detailed picture of the reaction pathway.

For instance, the reactivity of the nitrile group or the azepine ring in this compound can be investigated computationally. Theoretical studies can model reactions such as hydrolysis, reduction, or cycloadditions involving this compound. DFT calculations are commonly used to locate the geometries of reactants, products, and transition states. The intrinsic reaction coordinate (IRC) method can then be used to confirm that a located transition state connects the intended reactants and products.

In the context of catalysis, computational studies can help to understand how a catalyst interacts with this compound to lower the activation energy of a specific reaction. By modeling the entire catalytic cycle, researchers can gain insights into the role of the catalyst, the nature of the active species, and the factors that determine the efficiency and selectivity of the catalytic process. These theoretical investigations can guide the design of new and improved catalytic systems.

Structure Activity Relationship Sar Studies at the Molecular Level for Derivatives of the Dibenz B,f Azepine Scaffold

Design Principles for Modulating Molecular Recognition and Binding

The interaction of a ligand with its biological target is a nuanced process governed by a multitude of factors. For the dibenz[b,f]azepine scaffold, specific design principles are employed to fine-tune these interactions, thereby modulating the compound's biological activity.

Conformational Constraints and Rigidification Strategies

The inherent flexibility of the seven-membered azepine ring in the dibenz[b,f]azepine core can be both an advantage and a disadvantage. While it allows for conformational adaptation to a binding site, it can also lead to a loss of entropy upon binding, which is energetically unfavorable. To address this, medicinal chemists employ rigidification strategies to lock the molecule into a more bioactive conformation.

One such strategy is the introduction of ring systems or bulky substituents that restrict the conformational freedom of the dibenc[b,f]azepine nucleus. For instance, the conversion of N′-benzoyl-5H-dibenzo[b,f]azepine-5-carbohydrazide derivatives into their corresponding 2-(5H-dibenzo[b,f]azepin-5-yl)-5-phenyl-1,3,4-oxadiazole counterparts through ring closure has been shown to enhance anticancer activity. nih.gov This rigidification is believed to improve the binding affinity and selectivity of the compounds for their target, which in this case is topoisomerase II. nih.gov The underlying principle is that a more rigid molecule will have a lower entropic penalty to pay upon binding, leading to a more favorable free energy of binding.

Role of Substituents on Molecular Interactions

The nature and position of substituents on the dibenz[b,f]azepine scaffold play a pivotal role in dictating the molecule's interaction with its biological target. Substituents can influence a compound's electronic properties, steric profile, and its ability to form key interactions such as hydrogen bonds and hydrophobic contacts.

Molecular Docking and Binding Mode Analysis with Target Molecules

To gain a deeper understanding of the molecular interactions between dibenz[b,f]azepine derivatives and their biological targets, computational methods such as molecular docking are employed. These techniques provide valuable insights into the binding modes of ligands and can help rationalize observed SAR data.

Ligand-Protein/Enzyme Interactions (e.g., Metallopeptidases, Sirtuins, GABA-AT)

Molecular docking studies have been instrumental in elucidating the interactions of dibenz[b,f]azepine derivatives with a range of protein targets. For instance, in the context of topoisomerase II, docking simulations have revealed that these compounds can interact with key amino acid residues such as ASP479, GLN778, ARG503, and MET782, as well as with nucleobases in the DNA. nih.gov

While specific docking studies on 5H-Dibenz[b,f]azepine-5-carbonitrile with metallopeptidases, sirtuins, and GABA-AT are not extensively detailed in the provided context, the general principles of ligand-protein interactions are applicable. For example, in the study of GABA-AT inhibitors, it has been shown that novel GABA analogues with an azomethine linkage and a heterocyclic system can exhibit increased affinity and lipophilicity. researchgate.net Similarly, docking studies with sirtuins have identified key binding interactions that are crucial for inhibitory activity. nih.govnih.gov

Prediction of Binding Affinity and Specificity

Beyond identifying binding modes, molecular docking can also be used to predict the binding affinity and specificity of a ligand for its target. The docking score, which is a measure of the predicted binding energy, can be used to rank a series of compounds and prioritize them for synthesis and biological evaluation.

In the case of the dibenz[b,f]azepine-based topoisomerase II inhibitors, the docking scores of the rigidified oxadiazole derivatives were found to be better than their more flexible carbohydrazide (B1668358) precursors. nih.gov This correlated well with the observed biological activity, demonstrating the predictive power of molecular docking in this context. nih.gov The specificity of a ligand for a particular target over others is also a critical consideration in drug design, and docking studies can help in identifying structural features that contribute to selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models can be used to predict the activity of new, unsynthesized compounds and to gain insights into the structural features that are important for activity.

For a series of 11H-dibenz[b,e]azepine and dibenz[b,f] mdpi.comnih.govoxazepine derivatives acting as potent agonists of the human TRPA1 receptor, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed. mdpi.comnih.gov These models yielded statistically significant results, with r²cv values of 0.631 and 0.542 for CoMFA and CoMSIA, respectively, and r² values of 0.986 and 0.981. nih.gov The predictive power of these models was confirmed with a test set of compounds, giving r²pred values of 0.967 and 0.981. nih.gov Such models can serve as a valuable guide for the rational design of new agonists with enhanced potencies. mdpi.com

Development of Predictive Models Based on Molecular Descriptors

Predictive models, particularly those derived from Quantitative Structure-Activity Relationship (QSAR) studies, are instrumental in forecasting the biological activity of novel compounds. These models are built upon the principle that the biological activity of a chemical is a function of its molecular structure and physicochemical properties, which can be quantified by molecular descriptors.

For scaffolds similar to dibenz[b,f]azepine, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully employed to develop predictive models. These models correlate the 3D steric and electrostatic fields of a series of molecules with their biological activities. For instance, a study on 11H-dibenz[b,e]azepine and dibenz[b,f] nih.govnih.govoxazepine derivatives yielded statistically significant CoMFA and CoMSIA models with high correlation coefficients (r²) and cross-validated correlation coefficients (q²), indicating their predictive power.

The development of such models for this compound derivatives would involve the following steps:

Data Set Selection: A series of this compound analogues with experimentally determined biological activities (e.g., anticonvulsant, anticancer) would be compiled.

Molecular Modeling and Alignment: The 3D structures of the compounds are generated and aligned based on a common substructure, typically the rigid dibenz[b,f]azepine core.

Calculation of Molecular Descriptors: A wide range of molecular descriptors would be calculated for each molecule. These can be broadly categorized as:

Topological descriptors: Related to the 2D representation of the molecule (e.g., molecular weight, number of rotatable bonds).

Electronic descriptors: Describing the electron distribution (e.g., dipole moment, partial charges).

Steric descriptors: Related to the 3D shape and size of the molecule (e.g., molecular volume, surface area).

Hydrophobic descriptors: Quantifying the lipophilicity of the molecule (e.g., LogP).

Model Generation and Validation: Statistical methods such as Partial Least Squares (PLS) regression are used to build a mathematical equation linking the descriptors to the biological activity. The predictive ability of the model is then rigorously validated using both internal (e.g., cross-validation) and external test sets of compounds.

The following interactive data table illustrates a hypothetical set of molecular descriptors that would be relevant for building a predictive QSAR model for this compound derivatives.

DerivativeMolecular Weight ( g/mol )LogPTopological Polar Surface Area (Ų)Number of Hydrogen Bond AcceptorsNumber of Rotatable BondsBiological Activity (IC50, µM)
Parent 218.253.523.791015.2
2-Chloro 252.704.223.79108.5
8-Methoxy 248.283.433.022112.1
3-Nitro 263.253.369.653125.8
N-Acetyl 260.293.140.822118.3

Note: The biological activity data in this table is hypothetical and for illustrative purposes only.

Identification of Key Structural Features Correlated with Desired Molecular Effects

SAR studies on various dibenz[b,f]azepine derivatives have highlighted several key structural features that are critical for their biological activity. While specific studies on the this compound series are limited, valuable insights can be extrapolated from research on analogous compounds.

The Tricyclic Core: The rigid, tricyclic dibenz[b,f]azepine nucleus serves as the fundamental scaffold for molecular recognition by biological targets. The conformation of this ring system, particularly the dihedral angle between the two benzene (B151609) rings, can significantly influence binding affinity.

Substituents on the Benzene Rings: The nature and position of substituents on the aromatic rings play a pivotal role in modulating the electronic and steric properties of the molecule, thereby affecting its interaction with target proteins.

Electron-withdrawing groups (e.g., -Cl, -NO₂): Can enhance activity by altering the electronic distribution of the aromatic system, potentially leading to stronger π-π stacking or other electronic interactions with the receptor. For example, the introduction of a chloro group at the 2-position could lead to enhanced potency.

Electron-donating groups (e.g., -OCH₃, -CH₃): May increase metabolic stability or introduce favorable steric bulk, but can also decrease activity depending on the target.

Bulky substituents: Can either enhance or decrease activity depending on the size and shape of the receptor's binding pocket.

The 5-Position Substituent: The carbonitrile group at the 5-position is a key feature of the parent compound. Modifications at this position can have a profound impact on the molecule's properties. Replacing the carbonitrile with other functional groups, such as carboxamides or larger heterocyclic moieties, has been shown to significantly alter the biological activity profile, leading to compounds with anticonvulsant, anticancer, or other therapeutic effects. For instance, the well-known anticonvulsant carbamazepine (B1668303) is a 5-carboxamide derivative of this scaffold. The rigidity and electronic nature of the substituent at this position are critical for activity.

The following table summarizes the influence of key structural features on the hypothetical biological activity of this compound derivatives.

Structural FeatureModificationCorrelated Molecular Effect
Benzene Ring Substitution Addition of electron-withdrawing groups (e.g., -Cl) at position 2 or 8.Potential for increased potency due to altered electronic interactions with the target.
Addition of electron-donating groups (e.g., -OCH₃) at various positions.May modulate metabolic stability and steric interactions.
5-Position Moiety Replacement of the carbonitrile group with a carboxamide.Can lead to a shift in biological activity, for example, towards anticonvulsant properties.
Introduction of bulky heterocyclic rings.Can significantly alter the binding mode and selectivity for different biological targets.
Azepine Ring Saturation of the C10-C11 double bond.Changes the conformation of the tricyclic system, which can impact receptor binding and activity.

Applications of 5h Dibenz B,f Azepine 5 Carbonitrile and Its Derivatives in Chemical Research and Materials Science

Role as Versatile Synthetic Intermediates and Building Blocks

The inherent reactivity of the 5H-dibenz[b,f]azepine core, particularly at the nitrogen atom, makes its derivatives highly valuable starting materials in organic synthesis. The carbonitrile functional group can be readily converted into other functionalities, such as carbonyl chlorides or carbohydrazides, which serve as reactive handles for constructing more complex molecular architectures.

The 5H-dibenz[b,f]azepine framework is a foundational element for the synthesis of a diverse array of polycyclic and heterocyclic compounds. nih.gov By leveraging derivatives like 5H-dibenzo[b,f]azepine-5-carbonyl chloride and 5H-dibenzo[b,f]azepine-5-carbohydrazide, researchers have developed pathways to novel molecular structures. researchgate.netnih.gov

For instance, the reaction of 5H-dibenzo[b,f]azepine-5-carbonyl chloride with cyclic secondary amines such as pyrrolidine (B122466) and 1-phenylpiperazine (B188723) yields new polycyclic amide derivatives. researchgate.netlew.ro This synthetic strategy demonstrates the utility of the scaffold in building larger, more complex systems by forming new carbon-nitrogen bonds. lew.ro

Similarly, 5H-dibenzo[b,f]azepine-5-carbohydrazide serves as a key intermediate for creating compounds containing other heterocyclic rings. nih.gov Through reactions with various acid chlorides, a series of N'-benzoyl-5H-dibenzo[b,f]azepine-5-carbohydrazide derivatives can be synthesized. These can then undergo further cyclization to form systems incorporating rings like 1,3,4-oxadiazoles. This multi-step synthesis highlights the role of the dibenzazepine (B1670418) core as a robust platform for constructing molecules with multiple heterocyclic components.

Table 1: Examples of Heterocyclic Systems Synthesized from 5H-Dibenz[b,f]azepine Derivatives
Starting Dibenzazepine DerivativeReactantResulting Heterocyclic System/CompoundReference
5H-dibenzo[b,f]azepine-5-carbonyl chloridePyrrolidine(5H-dibenzo[b,f]azepin-5-yl)(pyrrolidin-1-yl)methanone researchgate.net
5H-dibenzo[b,f]azepine-5-carbonyl chloride1-Phenylpiperazine(5H-dibenzo[b,f]azepin-5-yl)(4-phenylpiperazin-1-yl)methanone researchgate.net
5H-dibenzo[b,f]azepine-5-carbohydrazideAppropriate acid chlorides followed by cyclization2-(5H-dibenzo[b,f]azepin-5-yl)-5-phenyl-1,3,4-oxadiazole derivatives nih.gov

While direct synthesis of macrocycles using 5H-Dibenz[b,f]azepine-5-carbonitrile as a starting material is not extensively documented in the reviewed literature, the inherent properties of the dibenzo[b,f]azepine scaffold make it a highly suitable candidate for the construction of such large-ring systems. The distinctive three-dimensional structure of the dibenzazepine system allows it to serve as a rigid, well-defined scaffold for building complex molecular architectures. nih.gov

The synthesis of macrocycles often involves the strategic connection of multiple building blocks. nih.gov The functionalization of the nitrogen atom at the 5-position of the dibenzo[b,f]azepine ring provides a convenient point for attaching linker arms. These arms, bearing reactive functional groups at their termini, could then be used in cyclization reactions with other appropriately functionalized molecules to form large, nitrogen-containing macrocyclic structures. This approach leverages the dibenzo[b,f]azepine unit as a core component that imparts conformational rigidity and specific spatial orientation to the final macrocycle.

Advanced Materials Science Applications

The unique electronic and structural properties of the dibenzo[b,f]azepine skeleton have led to its exploration in the field of materials science. Its rigid, conjugated system is advantageous for applications requiring specific photophysical or electronic characteristics.

The dibenzo[b,f]azepine moiety has been identified as a promising component in materials for organic electronics. beilstein-journals.org Its derivatives are being investigated for applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). beilstein-journals.org In these applications, the dibenzo[b,f]azepine core can function as part of a host material or as a component of a sensitizing dye. Its electron-rich nature and rigid structure can facilitate charge transport and contribute to the thermal stability of the device, both of which are critical for performance and longevity in OLEDs. For DSSCs, the scaffold can be incorporated into organic dyes to help tune the light-absorption properties and facilitate efficient electron transfer from the dye to the semiconductor material. beilstein-journals.org

The versatility of the dibenzo[b,f]azepine scaffold extends to the creation of advanced porous materials. Research has indicated that ligands derived from dibenzo[b,f]azepine can be used in the construction of Metal-Organic Frameworks (MOFs). beilstein-journals.org MOFs are crystalline materials composed of metal ions or clusters linked together by organic ligands. By functionalizing the dibenzo[b,f]azepine molecule with appropriate coordinating groups (e.g., carboxylic acids), it can act as the organic "strut" in the framework. The size, shape, and rigidity of the dibenzo[b,f]azepine ligand can influence the resulting pore structure and properties of the MOF, making it a valuable building block for designing functional materials for gas storage, separation, or catalysis.

Based on the available search results, there is no specific information regarding the application of this compound or its derivatives as chemical modifying agents for scaffold functionalization in the context of tissue engineering.

Development of Chemical Probes for Molecular Biology Investigations

Chemical probes are small molecules that are used to study and manipulate biological systems. The dibenz[b,f]azepine scaffold is a common feature in many biologically active compounds, making its derivatives attractive candidates for the development of novel chemical probes.

Derivatives of 5H-dibenz[b,f]azepine have been synthesized and investigated for their potential as molecular modulators of various biochemical pathways, particularly in the context of cancer research. The 5-carbonitrile group can be readily converted to a carbohydrazide (B1668358), which serves as a key intermediate for the synthesis of a variety of heterocyclic derivatives. nih.gov

For instance, a series of N′-benzoyl-5H-dibenzo[b,f]azepine-5-carbohydrazide derivatives and their cyclized 1,3,4-oxadiazole (B1194373) analogues have been designed and synthesized. nih.gov These compounds have been evaluated for their anticancer activity and their ability to act as selective topoisomerase II inhibitors and DNA intercalators. nih.gov The synthesis of these potential molecular modulators often starts from 5H-dibenzo[b,f]azepine-5-carbonyl chloride, a close derivative of the carbonitrile. researchgate.net

Table 2: Biologically Active Derivatives Synthesized from 5H-Dibenz[b,f]azepine Precursors

Precursor Compound Derivative Class Investigated Biological Activity
5H-dibenzo[b,f]azepine-5-carbohydrazide N′-benzoyl-5H-dibenzo[b,f]azepine-5-carbohydrazides Anticancer, Topoisomerase II inhibition
5H-dibenzo[b,f]azepine-5-carbohydrazide 2-(5H-dibenzo[b,f]azepin-5-yl)-5-phenyl-1,3,4-oxadiazoles Anticancer, Topoisomerase II inhibition

These studies demonstrate that the 5H-dibenz[b,f]azepine core, accessed through intermediates like the 5-carbonitrile, is a valuable platform for the development of specific molecular modulators that can be used as chemical probes to investigate complex biochemical pathways.

Synthesis and Characterization of Notable Derivatives and Analogues of 5h Dibenz B,f Azepine 5 Carbonitrile

Derivatives Modified at the Carbonitrile Group (e.g., carboxamides, carbohydrazides)

The carbonitrile group at the N-5 position is a versatile functional handle that can be readily converted into other nitrogen-containing moieties, most notably carboxamides and carbohydrazides. These derivatives are of significant interest due to their prevalence in pharmacologically active compounds.

The hydrolysis of 5H-Dibenz[b,f]azepine-5-carbonitrile is a direct route to 5H-Dibenz[b,f]azepine-5-carboxamide, a well-known anticonvulsant drug. google.comlew.ro This transformation can be achieved under both acidic and alkaline conditions. google.com An alternative synthesis involves the reaction of the parent 5H-Dibenz[b,f]azepine (iminostilbene) with alkali metal cyanates in an acidic medium. google.com

Another important class of derivatives is the carbohydrazides. The synthesis of 5H-Dibenzo[b,f]azepine-5-carbohydrazide is typically achieved by reacting 5H-Dibenzo[b,f]azepine-5-carbonyl chloride with hydrazine hydrate. nih.govrsyn.org This carbohydrazide (B1668358) intermediate serves as a valuable building block for further elaboration. For instance, it can be reacted with a variety of acid chlorides in the presence of a base like triethylamine to yield a series of N'-aroyl-5H-dibenzo[b,f]azepine-5-carbohydrazides. nih.gov These modifications allow for the systematic exploration of structure-activity relationships by introducing diverse substituents.

Table 1. Synthesis of Carboxamide and Carbohydrazide Derivatives
DerivativePrecursorKey ReagentsGeneral MethodReference
5H-Dibenz[b,f]azepine-5-carboxamideThis compoundAcid or BaseHydrolysis google.com
5H-Dibenzo[b,f]azepine-5-carbohydrazide5H-Dibenzo[b,f]azepine-5-carbonyl chlorideHydrazine hydrateNucleophilic acyl substitution nih.govrsyn.org
N′-Benzoyl-5H-dibenzo[b,f]azepine-5-carbohydrazide derivatives5H-Dibenzo[b,f]azepine-5-carbohydrazideSubstituted acid chlorides, triethylamineAcylation nih.gov

Functionalized Derivatives on the Dibenz[b,f]azepine Core (e.g., Oxo-, Nitro-, Halo- derivatives)

Functionalization of the aromatic rings of the dibenz[b,f]azepine core allows for the fine-tuning of the molecule's electronic and steric properties. Common modifications include the introduction of oxo, nitro, and halo substituents.

Halo-derivatives: Halogenated analogues of dibenz[b,f]azepine derivatives are synthesized to study their metabolic pathways and biological activities. nih.govrsc.org An effective two-step synthesis for a range of halo-dibenz[b,f]azepines starts from appropriately substituted indoles. nih.govrsc.org The process involves an N-arylation reaction followed by an acid-catalyzed rearrangement, typically using polyphosphoric acid, to construct the tricyclic system. nih.govrsc.org This method has been successfully applied to produce fluoro, chloro, and bromo analogues. nih.govrsc.org

Oxo-derivatives: The introduction of an oxo group, particularly at the C10 position, leads to another important class of compounds. 10,11-Dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide (Oxcarbazepine) is a prominent example. google.com Its synthesis can be achieved through various routes. One method involves the cyclization of 2-(2-phenylamino)benzene acetic acid using a dehydrating agent like polyphosphoric acid to form the 10-oxo-10,11-dihydro-5H-dibenz(b,f)-azepine intermediate. This intermediate is then converted to the final product. Another synthetic approach starts with the bromination of dibenzo[b,f]azepine-5-carbonylchloride, followed by reaction with sodium methoxide to introduce a methoxy group, which is a precursor to the oxo functionality. google.com

Table 2. Synthesis of Functionalized Dibenz[b,f]azepine Derivatives
Derivative TypeExample CompoundSynthetic StrategyKey Intermediates/ReagentsReference
Halo-Halogenated dibenz[b,f]azepinesN-arylation of indoles followed by acid-catalyzed rearrangementSubstituted indoles, Polyphosphoric acid nih.govrsc.org
Oxo-10,11-Dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamideIntramolecular cyclization followed by functional group conversion2-(2-phenylamino)benzene acetic acid, Polyphosphoric acid

Structural Analogues with Modified Ring Systems (e.g., Dihydro-dibenz[b,f]azepines, Dibenzodiazepines)

Modifying the central seven-membered ring of the dibenz[b,f]azepine system leads to structural analogues with distinct conformational properties. A primary example is the reduction of the 10,11-double bond to form 10,11-dihydro-5H-dibenzo[b,f]azepines (iminodibenzyls).

The synthesis of the 10,11-dihydro-5H-dibenzo[b,f]azepine scaffold was first reported in 1899 via the cyclization of 2,2'-diaminobibenzyl using polyphosphoric acid at high temperatures. beilstein-journals.orgnih.gov More contemporary methods provide access to diversely substituted analogues. One such approach is a three-step synthesis that begins with a nucleophilic addition reaction, followed by the reduction of a nitro group, and culminates in an intramolecular Buchwald–Hartwig amination to form the azepine ring. nih.gov This method allows for substitutions on one or both of the phenyl rings. nih.gov

Dibenzodiazepines represent another class of related structural analogues, characterized by a diazepine ring fused between two benzene (B151609) rings. These compounds are also significant in medicinal chemistry. lew.ro While various synthetic routes to dibenzodiazepines exist, they are typically constructed through strategies different from the direct ring expansion of a pre-formed dibenz[b,f]azepine core.

Table 3. Synthesis of Dihydro-dibenz[b,f]azepine Analogues
AnalogueSynthetic MethodStarting Materials/Key StepsReference
10,11-Dihydro-5H-dibenzo[b,f]azepineClassical Amine Condensation2,2'-Diaminobibenzyl, Polyphosphoric acid beilstein-journals.orgnih.gov
Substituted 10,11-Dihydro-5H-dibenzo[b,f]azepineModern Multi-step Synthesiso-Nitrobenzyl chlorides, 2-Chlorobenzaldehydes; Intramolecular Buchwald–Hartwig amination nih.gov

Conjugates and Hybrid Molecules Incorporating the Dibenz[b,f]azepine Moiety

The dibenz[b,f]azepine scaffold is frequently incorporated into larger, more complex molecules to create conjugates and hybrids with novel properties. This strategy involves linking the dibenz[b,f]azepine unit to other pharmacologically relevant heterocyclic systems.

One approach involves the synthesis of dibenzo[b,f]azepine-tethered isoxazolines. These hybrid molecules are prepared via successive 1,3-dipolar cycloaddition reactions, demonstrating a versatile method for connecting different ring systems. rsyn.orgnih.gov

Another strategy is to build complex side chains onto the N-5 position. For example, reacting 5H-dibenzo[b,f]azepine-5-carbonyl chloride with secondary amines like 1-phenylpiperazine (B188723) or pyrrolidine (B122466) yields amide-linked conjugates. lew.roresearchgate.net More elaborate structures, such as 5H-dibenzo(b,f)azepine-5-carboxamido-4'-aryl-3'-aryl piperazine-2'-azetidinone derivatives, have been synthesized by reacting a chloro-azetidinone intermediate with substituted aryl piperazines. researchgate.net

Furthermore, the carbohydrazide derivative serves as a platform for creating Schiff base conjugates. Condensation of 5H-dibenzo[b,f]azepine-5-carbohydrazide with various substituted indolyl aldehydes results in the formation of N-[(5′-Substituted-2′-phenyl-1H-indol-3′-yl)methylene]-5H-dibenzo[b,f]azepine-5-carbohydrazide derivatives. researchgate.net

Table 4. Examples of Conjugates and Hybrid Molecules
Hybrid Molecule TypeSynthetic ApproachLinked MoietyReference
Isoxazoline Conjugates1,3-Dipolar cycloadditionIsoxazoline nih.gov
Piperazine/Pyrrolidine AmidesNucleophilic acyl substitution1-Phenylpiperazine, Pyrrolidine lew.roresearchgate.net
Azetidinone HybridsMulti-step synthesis involving azetidinone formation and subsequent couplingPiperazine, Azetidinone researchgate.net
Indole Schiff BasesCondensation reactionSubstituted Indole researchgate.net

Analytical Methodologies for Purity, Identity, and Quantitative Analysis in Research

Chromatographic Method Development and Validation for Research Applications

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the analysis of 5H-Dibenz[b,f]azepine-5-carbonitrile. The development of a robust HPLC method is paramount for separating the compound from starting materials, by-products, and degradation products.

Method development for closely related dibenzazepine (B1670418) derivatives often utilizes reverse-phase chromatography. A typical method for this compound would likely involve a C18 or C8 stationary phase. The mobile phase is generally a mixture of an aqueous component (like water or a buffer) and an organic solvent such as acetonitrile (B52724) or methanol, often with a small percentage of an acid like acetic or trifluoroacetic acid to improve peak shape. nih.gov Isocratic elution is common for routine analysis, while gradient elution may be employed for separating complex mixtures of impurities. researchgate.netjyoungpharm.org Detection is typically achieved using a UV detector, with the wavelength selected based on the compound's UV spectrum. lew.ro

Table 1: Example HPLC Parameters for Analysis of Dibenzazepine Derivatives

Parameter Condition 1 Condition 2
Column C18, 250 mm x 4.6 mm, 5 µm C8, 150 mm x 2.1 mm, 5 µm
Mobile Phase Water:Methanol:Trifluoroacetic Acid (30:70:0.05, v/v/v) nih.gov Water:Acetonitrile:Acetic Acid (69.5:30:0.5, v/v/v) nih.gov
Flow Rate 1.0 mL/min nih.gov 0.4 mL/min nih.gov
Detection UV at 220 nm researchgate.net UV at 215 nm jyoungpharm.org
Column Temp. 30°C researchgate.net Ambient
Injection Vol. 10 µL nih.gov 20 µL nih.gov

Robustness and Reproducibility Studies

Once a suitable chromatographic method is established, it must be validated to ensure it is fit for its intended purpose. Robustness studies are conducted to evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Key parameters to investigate include the pH of the mobile phase, the percentage of organic solvent, column temperature, and flow rate.

Reproducibility is assessed by having the method performed by different analysts, on different instruments, and in different laboratories. The precision of the results, typically expressed as the relative standard deviation (RSD), is then evaluated to confirm the method's consistency. For a method to be considered robust and reproducible, the RSD for key parameters like retention time and peak area should be within acceptable limits.

Impurity Profiling and Degradation Product Analysis in Synthetic Batches

Impurity profiling is critical for controlling the quality of this compound. HPLC methods are essential for separating and quantifying impurities present in newly synthesized batches. These impurities can originate from starting materials, intermediates, or side reactions during the synthesis.

Forced degradation studies are performed to identify potential degradation products that might form under various stress conditions. jyoungpharm.org These studies involve subjecting the compound to conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. jyoungpharm.org The resulting degradation products are then separated and characterized, often using HPLC coupled with mass spectrometry (LC-MS). A well-developed HPLC method should be able to resolve the main compound peak from all potential impurities and degradation products, demonstrating its stability-indicating nature. jyoungpharm.org For instance, a common degradation pathway for related compounds involves the cleavage of the azepine ring or modification of its substituents.

Quantitative Spectroscopic Techniques (Beyond Basic Identification)

While spectroscopic techniques like NMR and MS are standard for structural elucidation, their quantitative applications are invaluable for purity assessment and trace analysis.

Quantitative NMR (qNMR) for Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for determining the purity of organic compounds without the need for a specific reference standard of the analyte itself. bwise.krmdpi.com The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal. mdpi.com

To determine the purity of this compound, a certified internal standard with a known purity is added in a precise amount to a known amount of the sample. By comparing the integral of a well-resolved proton signal from the analyte with a signal from the internal standard, the purity of the analyte can be calculated. The accuracy of the qNMR method is highly dependent on factors such as the choice of internal standard, relaxation delays, and proper integration of signals. nih.gov This technique is particularly useful as it can provide a direct measure of purity, traceable to the International System of Units (SI). mdpi.com

Quantitative Mass Spectrometry (qMS) for Trace Analysis

Quantitative Mass Spectrometry (qMS), typically in the form of Liquid Chromatography-Mass Spectrometry (LC-MS), is an extremely sensitive technique used for the detection and quantification of trace-level impurities. For this compound, this would be applied to quantify process-related impurities or degradation products that are present at levels below the detection limits of standard UV-based HPLC methods.

By operating the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, high selectivity and sensitivity can be achieved. A calibration curve is typically generated using certified reference standards of the impurities of interest. This allows for the accurate quantification of trace components in the sample matrix. Electrospray ionization (ESI) is a common ionization technique used for dibenzo[b,f]azepine derivatives. lew.ro

Thermal Analysis Techniques (e.g., DSC, TGA) for Material Science Applications

Thermal analysis techniques provide critical information about the physical properties and stability of materials. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly relevant.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can be used to determine the melting point, heat of fusion, and to study polymorphism (the existence of different crystalline forms). The purity of a crystalline substance can also be estimated using the Van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. TGA is used to determine the thermal stability of this compound, identifying the temperature at which it begins to decompose. It can also be used to quantify the content of residual solvents or water in a sample. The resulting data on decomposition patterns are crucial for establishing safe handling and storage conditions. For example, a TGA curve would show the compound is thermally stable up to a certain temperature, after which a mass loss would indicate decomposition.

Table 2: Application of Thermal Analysis Techniques

Technique Information Obtained Application in Material Science
DSC Melting point, heat of fusion, glass transition, polymorphism Purity determination, characterization of crystalline forms, stability assessment
TGA Thermal stability, decomposition temperature, residual solvent content Determination of degradation temperature, quality control for solvent content

Q & A

Q. What are the common synthetic routes for 5H-Dibenz[b,f]azepine-5-carbonitrile, and how do they differ in methodology?

The two primary synthetic routes are:

  • Halocyanogen method : Reacting 5H-dibenz[b,f]azepine with halocyanogens (e.g., cyanogen chloride or bromide) in the presence of strongly polar solvents like BF₃·2CH₃COOH. This method avoids the need for phosgene and operates at milder temperatures (0°–40°C), improving purity .
  • Phosgene-ammonia route : Involves reacting 5H-dibenz[b,f]azepine with phosgene to form 5-chlorocarbonyl intermediates, followed by ammonolysis. This older method requires higher temperatures (reflux conditions) and often produces impurities .

Q. Table 1: Comparison of Synthesis Methods

ParameterHalocyanogen MethodPhosgene-Ammonia Route
Temperature0°–40°C70°C (reflux)
Key ReagentsCyanogen halidesPhosgene, ammonia
PurityHigh (mild conditions)Moderate (byproducts)
Reference

Q. What analytical techniques are used to characterize this compound and its intermediates?

Common techniques include:

  • Thin-layer chromatography (TLC) : Monitors reaction progress and intermediate purity .
  • Infrared spectroscopy (IR) : Confirms functional groups (e.g., nitrile stretch at ~2200 cm⁻¹) .
  • GC-MS : Identifies byproducts and verifies isotopic distribution in deuterated analogs .

Q. How is this compound utilized in pharmaceutical research?

It serves as a key intermediate in synthesizing anticonvulsants:

  • Carbamazepine : Produced via hydrolysis of the nitrile group to a carboxamide .
  • Oxcarbazepine : Synthesized by bromination of this compound derivatives, followed by ammonolysis and hydrolysis .

Q. What are the challenges in handling intermediates during synthesis?

  • Nitrile stability : The cyano group can hydrolyze prematurely under acidic/basic conditions, requiring pH-controlled environments .
  • Byproduct formation : For example, 10,11-dibromo derivatives may form during bromination steps, necessitating purification via recrystallization .

Q. How do reaction conditions impact the yield of this compound?

  • Temperature : Optimal yields are achieved at 0°–40°C; higher temperatures promote side reactions .
  • Solvent polarity : Strongly polar solvents (e.g., acetic acid) enhance reaction efficiency by stabilizing intermediates .

Advanced Research Questions

Q. How can the synthesis of this compound be optimized to minimize byproducts?

  • Catalyst selection : Use of BF₃·2CH₃COOH improves regioselectivity and reduces dimerization .
  • Stepwise bromination : Controlled addition of bromine at -5°C minimizes over-bromination .
  • Purification : Column chromatography or recrystallization from ethanol-light petroleum mixtures enhances purity .

Q. What computational methods are used to study the electronic properties of this compound?

  • SCF LCAO MO CI calculations : Predict UV absorption spectra and conformational stability by comparing electronic transitions with heterocyclic analogs (e.g., dibenzoxepine) .
  • Molecular docking : Evaluates binding affinity of derivatives to neurological targets (e.g., GABA receptors) .

Q. How do structural modifications influence biological activity?

  • Nitrile → carboxamide conversion : Enhances anticonvulsant activity by improving hydrogen-bonding capacity .
  • Halogenation : Bromination at the 10,11 positions increases metabolic stability but may reduce bioavailability .

Q. Table 2: Impact of Substituents on Bioactivity

ModificationEffect on ActivityReference
Nitrile groupIntermediate (low activity)
CarboxamideHigh anticonvulsant activity
10,11-DibromoImproved metabolic stability

Q. How are contradictions in synthetic yield data resolved across studies?

  • Reproducibility checks : Validate halocyanogen reaction conditions (e.g., solvent purity, moisture control) to address discrepancies in yields .
  • Byproduct analysis : Use GC-MS to identify unreported impurities in older phosgene-based methods .

Q. What advanced techniques are employed to study reaction mechanisms?

  • Isotopic labeling : Deuterated analogs (e.g., DMI-d₂) track hydrogenation pathways and metabolic epoxidation .
  • Kinetic studies : Monitor reaction progress via in situ IR or NMR to identify rate-limiting steps .

Methodological Considerations

  • Avoiding unreliable sources : All data are sourced from peer-reviewed journals, patents, and authoritative databases (e.g., PubChem, ECHA) .
  • Safety protocols : Use fume hoods when handling cyanogen halides and phosgene alternatives .

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5H-Dibenz[b,f]azepine-5-carbonitrile

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